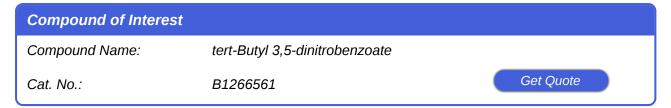


# tert-Butyl 3,5-dinitrobenzoate CAS 5342-97-2 properties

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An In-depth Technical Guide to **tert-Butyl 3,5-dinitrobenzoate** (CAS 5342-97-2)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **tert-Butyl 3,5-dinitrobenzoate**, intended for researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

**tert-Butyl 3,5-dinitrobenzoate** is a white to off-white solid.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other specialty chemicals.[2][3] The presence of two nitro groups on the aromatic ring significantly influences its reactivity.

### **Quantitative Data**

The known physical and chemical properties of **tert-Butyl 3,5-dinitrobenzoate** are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.



Property	Value	Source
CAS Number	5342-97-2	[4][5]
Molecular Formula	C11H12N2O6	[4][5]
Molecular Weight	268.22 g/mol	[4][5]
Melting Point	142.5-143.5 °C	ChemicalBook
Boiling Point (Predicted)	376.5 ± 22.0 °C at 760 mmHg	Chemsrc
Density (Predicted)	1.337 g/cm <sup>3</sup>	Chemsrc
Flash Point (Predicted)	161.3 °C	Chemsrc
Refractive Index (Predicted)	1.561	Chemsrc
Solubility	Soluble in DMSO (33.33 mg/mL)	[3]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **tert-Butyl 3,5-dinitrobenzoate**. The following data has been reported by MedchemExpress:

- <sup>1</sup>H NMR Spectrum: Available from MedchemExpress.[3]
- LC-MS Data: Available from MedchemExpress.[3]

## **Synthesis**

The synthesis of **tert-Butyl 3,5-dinitrobenzoate** typically involves the esterification of 3,5-dinitrobenzoic acid with tert-butanol. A specific protocol for this transformation has been reported in the scientific literature.

### **Referenced Synthesis Protocol**

A method for the synthesis of **tert-Butyl 3,5-dinitrobenzoate** is described in Tetrahedron Letters, 1994, Vol. 35, p. 4415. Access to the full text of this article is recommended for the detailed experimental procedure.



### **General Experimental Protocol for Esterification**

The following is a general procedure for the synthesis of 3,5-dinitrobenzoate esters, which can be adapted for the synthesis of the tert-butyl ester.

#### Materials:

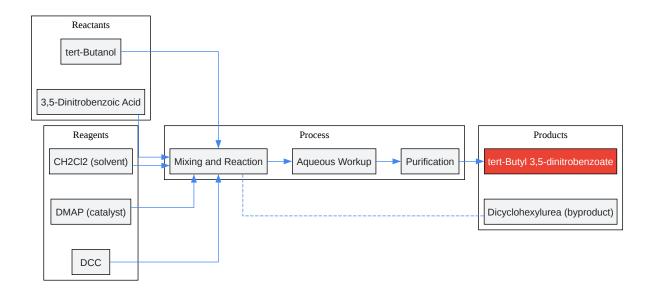
- 3,5-Dinitrobenzoic acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Standard laboratory glassware and purification equipment

### Procedure:

- In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1 equivalent) and tert-butanol (1.2 equivalents) in dichloromethane.
- Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
- Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-Butyl 3,5-dinitrobenzoate.



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Caption: General workflow for the synthesis of **tert-Butyl 3,5-dinitrobenzoate**.

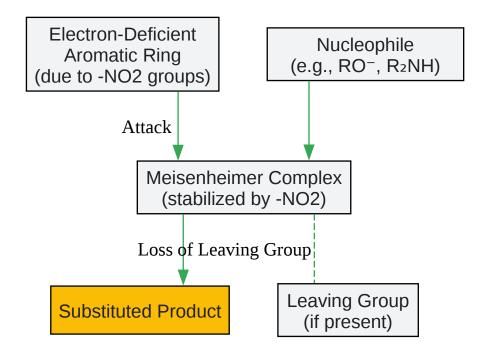
## Reactivity

The chemical reactivity of **tert-Butyl 3,5-dinitrobenzoate** is primarily dictated by the electron-withdrawing nature of the two nitro groups on the aromatic ring. This makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

### **Nucleophilic Aromatic Substitution (SNAr)**



The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The nitro groups, particularly at the meta positions relative to the ester group, activate the ring towards attack by nucleophiles. While the ester group itself is not a typical leaving group in SNAr reactions, reactions at the aromatic ring are possible if a suitable leaving group is present at an ortho or para position to a nitro group. In the absence of such a leaving group, the primary utility of **tert-butyl 3,5-dinitrobenzoate** is as a building block where the nitro groups can be further functionalized, for instance, through reduction to amino groups.



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Caption: General signaling pathway for Nucleophilic Aromatic Substitution (SNAr).

### **Applications in Drug Development**

As an intermediate, **tert-Butyl 3,5-dinitrobenzoate** is utilized in the synthesis of more complex molecules with potential biological activity. The dinitroaniline moiety, which can be derived from this compound, is a common scaffold in medicinal chemistry.

## Safety and Toxicology Hazard Identification



**tert-Butyl 3,5-dinitrobenzoate** is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Hazard Statement	GHS Pictogram
H302: Harmful if swallowed	GHS07 (Harmful/Irritant)

### **Toxicological Information**

Specific toxicological data for **tert-Butyl 3,5-dinitrobenzoate** is not readily available. However, nitroaromatic compounds as a class are known to exhibit a range of toxic effects. Their toxicity is often associated with the metabolic reduction of the nitro groups, which can lead to the formation of reactive intermediates that can cause cellular damage. General toxicities associated with nitroaromatic compounds include methemoglobinemia, genotoxicity, and carcinogenicity. The actual toxicological profile of **tert-Butyl 3,5-dinitrobenzoate** would need to be determined through specific studies.

## **Experimental Protocols**

Detailed experimental protocols for specific reactions involving **tert-Butyl 3,5-dinitrobenzoate** are not widely published. Researchers should adapt general procedures for reactions of dinitroaromatic compounds, with careful optimization and monitoring. An example of a general protocol for a reaction that could be conceptually applied to derivatives of this compound is provided below.

## General Protocol for Nucleophilic Aromatic Substitution of a Dinitro-activated Aryl Halide

This protocol describes a typical SNAr reaction on a related dinitro-activated system and can serve as a starting point for designing experiments with derivatives of **tert-butyl 3,5-dinitrobenzoate** that incorporate a leaving group.

### Materials:

A dinitro-activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

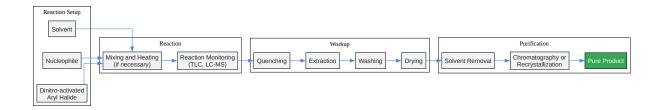


- A nucleophile (e.g., an amine or an alkoxide)
- A suitable solvent (e.g., ethanol, DMF, or DMSO)
- Standard laboratory glassware and purification equipment

#### Procedure:

- Dissolve the dinitro-activated aryl halide (1 equivalent) in the chosen solvent in a roundbottom flask.
- Add the nucleophile (1-2 equivalents) to the solution. The addition may be done at room temperature or at a reduced temperature depending on the reactivity of the nucleophile.
- The reaction mixture may be stirred at room temperature or heated to a specific temperature to facilitate the reaction.
- Monitor the progress of the reaction by TLC or LC-MS.
- Once the reaction is complete, the workup procedure will depend on the nature of the product and the solvent used. A typical workup may involve:
  - Quenching the reaction with water or an acidic/basic solution.
  - Extracting the product into an organic solvent.
  - Washing the organic layer with water and brine.
  - Drying the organic layer over an anhydrous drying agent.
  - Removing the solvent under reduced pressure.
- Purify the crude product by column chromatography, recrystallization, or distillation.





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Caption: A generalized experimental workflow for a Nucleophilic Aromatic Substitution reaction.

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